N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide
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Overview
Description
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide is a synthetic organic compound characterized by the presence of dichlorophenyl groups and a malonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide typically involves the reaction of 2,4-dichloroaniline with malonic acid derivatives under specific conditions. The reaction may proceed through the formation of an intermediate, which is then treated with propoxyimino compounds to yield the final product. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide
- N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide
- N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(ethoxyimino)methyl]malonamide
Uniqueness
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide is unique due to the presence of the propoxyimino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-propoxyiminomethyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3O3/c1-2-7-29-24-10-13(18(27)25-16-5-3-11(20)8-14(16)22)19(28)26-17-6-4-12(21)9-15(17)23/h3-6,8-10,13H,2,7H2,1H3,(H,25,27)(H,26,28)/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFVKBIFDGYTLC-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/N=C/C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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